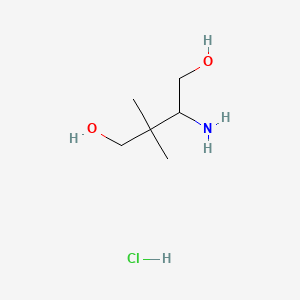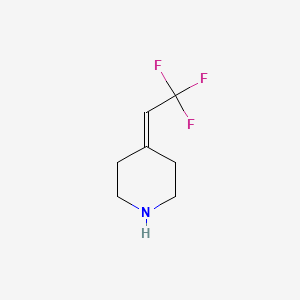
4-(2,2,2-Trifluoroethylidene)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,2-Trifluoroethylidene)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethylidene)piperidine typically involves the reaction of piperidine with a trifluoroethylidene precursor under specific conditions. One common method is the reaction of piperidine with 2,2,2-trifluoroethylidene chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. The compound is typically purified through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,2,2-Trifluoroethylidene)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The trifluoroethylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(2,2,2-Trifluoroethylidene)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,2,2-Trifluoroethylidene)piperidine involves its interaction with specific molecular targets and pathways. The trifluoroethylidene group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Piperidine: A basic six-membered heterocyclic amine without the trifluoroethylidene group.
2,2,2-Trifluoroethylamine: A simple amine with a trifluoroethyl group.
4-(2,2,2-Trifluoroethyl)piperidine: A similar compound with a trifluoroethyl group instead of a trifluoroethylidene group.
Uniqueness: 4-(2,2,2-Trifluoroethylidene)piperidine is unique due to the presence of the trifluoroethylidene group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various applications compared to its similar counterparts.
Propiedades
Fórmula molecular |
C7H10F3N |
|---|---|
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
4-(2,2,2-trifluoroethylidene)piperidine |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-6-1-3-11-4-2-6/h5,11H,1-4H2 |
Clave InChI |
LMSCZAWDNUXPDD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1=CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


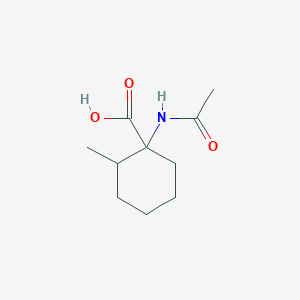
![[5-(aminomethyl)furan-2-yl]boronic acid](/img/structure/B13484192.png)
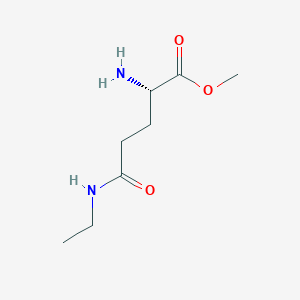
![tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate](/img/structure/B13484197.png)
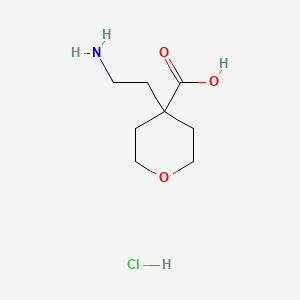

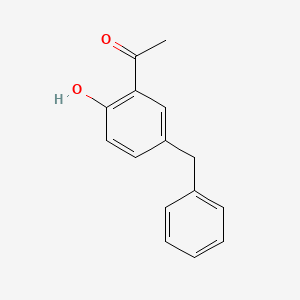
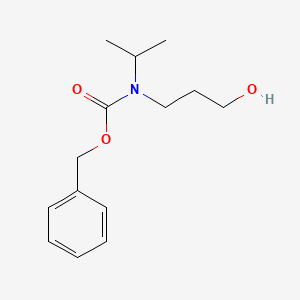

![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484220.png)


![hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid](/img/structure/B13484234.png)
